Difficidin

In vivo efficacy Animal model Klebsiella pneumoniae

Standard Bacillus fermentation extracts or oxydifficidin often fail in alkaline-sensitive or low-dose murine infection models due to key stability and potency gaps. - **In vivo potency**: ED50 = 1.31 mg/kg (K. pneumoniae bacteremia model); 11.9× more potent than oxydifficidin → lower compound consumption per study. - **Alkaline stability**: Dramatically more stable than oxydifficidin under non-neutral pH; preserves integrity during lyophilization and buffer prep. - **Pathogen specificity**: Only Difficidin among B. polyketides shows activity vs R. solanacearum - essential for MOA studies.

Molecular Formula C31H45O6P
Molecular Weight 544.7 g/mol
CAS No. 95152-88-8
Cat. No. B1232683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifficidin
CAS95152-88-8
Synonymsdifficidin
Molecular FormulaC31H45O6P
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O
InChIInChI=1S/C31H45O6P/c1-6-17-25(2)22-23-29-20-16-15-19-27(4)30(37-38(33,34)35)21-14-12-10-8-7-9-11-13-18-26(3)28(5)24-31(32)36-29/h6-11,13,15-17,19,26,29-30H,1,5,12,14,18,20-24H2,2-4H3,(H2,33,34,35)/b9-7-,10-8-,13-11+,16-15+,25-17+,27-19+
InChIKeyZUWUQYGHRURWCL-XUIVTPDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difficidin: A Broad-Spectrum Polyketide Antibiotic


Difficidin (CAS 95152-88-8) is a macrocyclic polyene lactone phosphate ester belonging to the polyketide class of natural products, produced by fermentation of Bacillus species including Bacillus velezensis, B. amyloliquefaciens, and B. subtilis [1]. It was discovered at Merck & Co. and first reported in 1986, with its structure and activity characterized through a series of foundational studies [2]. The compound exhibits broad-spectrum antibacterial activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains [3]. Its mechanism of action involves rapid inhibition of bacterial protein synthesis and bactericidal activity against both growing and stationary phase cultures [4].

Difficidin: Why Substitution Fails


While Bacillus species produce multiple polyketide antibiotics—including oxydifficidin, bacillaene, and macrolactin—direct substitution of one for Difficidin is not scientifically valid due to documented differential properties in key performance dimensions. Although oxydifficidin is the closest structural analog and shares the pks3 (dif) biosynthetic gene cluster with Difficidin [1], head-to-head comparative data reveal that Difficidin exhibits 11.9-fold greater in vivo efficacy (mouse Klebsiella pneumoniae bacteremia model ED50: 1.31 mg/kg vs. 15.6 mg/kg) [2] and markedly superior alkaline stability [3], while oxydifficidin demonstrates greater potency against certain phytopathogens [4]. Furthermore, among co-produced Bacillus polyketides, Difficidin has been shown to be the primary contributor to antibacterial activity against Ralstonia solanacearum, while bacillaene, macrolactin, and lipopeptides exhibit negligible or no activity against this pathogen [5]. These quantitative differences preclude simple interchangeability.

Difficidin: Quantitative Comparison Evidence


In Vivo Efficacy: Murine Bacteremia

Difficidin demonstrates 11.9-fold superior in vivo protective efficacy compared to its closest structural analog oxydifficidin. When administered intraperitoneally, Difficidin required an ED50 of 1.31 mg/kg to protect mice against lethal Klebsiella pneumoniae bacteremia, whereas oxydifficidin required an ED50 of 15.6 mg/kg under identical conditions [1]. Notably, neither compound was effective via subcutaneous administration, indicating route-dependent bioavailability constraints common to both molecules [2].

In vivo efficacy Animal model Klebsiella pneumoniae Therapeutic index ED50

Alkaline Stability Profile

Difficidin exhibits markedly superior stability under alkaline conditions compared to oxydifficidin, representing a critical differentiator for experimental handling, storage, and formulation applications requiring pH buffering [1]. Doctoral thesis research at University College London directly compared the stability profiles of both antibiotics produced from Bacillus subtilis ATCC 39374 fermentation and concluded that Difficidin was 'much more stable than oxydifficidin under alkaline conditions' [2]. Both compounds were equally unstable at pH ≤ 3.5, and in whole culture broth, both were predominantly bound to cell mass and more stable than free forms [3].

Stability Formulation pH stability Alkaline conditions Shelf-life

Dissolved Oxygen Dependence in Production

Difficidin and oxydifficidin exhibit fundamentally different biosynthetic responses to dissolved oxygen tension (DOT) during fermentation, with Difficidin production being critically dependent on maintaining DOT at 20% air saturation while oxydifficidin synthesis remains unaffected by DOT levels [1]. Using a 20-L fermenter with PID-controlled DOT regulation, studies demonstrated that Difficidin production dropped sharply below 20% air saturation (critical DOT value), whereas oxydifficidin production showed no significant DOT dependence [2]. The critical DOT for maximum specific growth rate was below 5% air saturation, highlighting a distinct separation between growth optimization and antibiotic production parameters unique to Difficidin [3].

Fermentation optimization Dissolved oxygen Process development Yield optimization Scale-up

Specificity Against Ralstonia solanacearum

Among the full suite of secondary metabolites produced by Bacillus amyloliquefaciens, Difficidin is uniquely identified as the principal contributor to antibacterial activity against Ralstonia solanacearum (tomato bacterial wilt pathogen), while co-produced compounds including lipopeptides, macrolactin, bacillaene, and bacilysin exhibit negligible or no activity [1]. Genetic knockout studies demonstrated that Difficidin inhibited R. solanacearum growth and disrupted cellular integrity, whereas lipopeptides, macrolactin, bacillaene, and bacilysin showed no antibacterial activity against this pathogen [2]. Bacillibactin contributed to a minor extent, with its activity increased by 27% in Δfur mutants [3].

Plant pathogen Ralstonia solanacearum Bacterial wilt Antibiotic specificity Biocontrol

Rapid Protein Synthesis Inhibition

Difficidin's mechanism of action is characterized by rapid, selective inhibition of protein synthesis that outpaces its effects on RNA, DNA, and cell-wall synthesis in growing bacterial cells [1]. Upon addition of Difficidin to log-phase Escherichia coli cultures, growth ceased immediately and small round cells accumulated within 30 minutes without lysis [2]. The compound was rapidly bactericidal to both growing and stationary phase cultures—a notable characteristic distinguishing it from antibiotics active only against replicating cells [3]. Protein synthesis was inhibited more rapidly than RNA, DNA, or cell-wall synthesis, and inhibition was also observed in cell-free translation systems [4]. The frequency of natural mutation to resistance in E. coli was less than 1 in 10^10 cells [5].

Mechanism of action Protein synthesis inhibition Bactericidal kinetics Escherichia coli Cell-free system

Difficidin: Application Scenarios


In Vivo Efficacy Studies (Gram-Negative)

Procure Difficidin over oxydifficidin when designing murine bacteremia models requiring low ED50 values. The 1.31 mg/kg ED50 of Difficidin against Klebsiella pneumoniae—11.9-fold more potent than oxydifficidin's 15.6 mg/kg—enables substantially lower compound consumption per animal study, reducing procurement costs and minimizing compound handling volumes [7]. Researchers should note that both compounds require intraperitoneal administration; subcutaneous routes are ineffective [8].

Alkaline-Compatible Formulations

Select Difficidin over oxydifficidin for applications involving alkaline pH buffers, lyophilization in alkaline matrices, or any formulation requiring extended stability under non-neutral conditions. Direct comparative stability data demonstrate that Difficidin is 'much more stable than oxydifficidin under alkaline conditions' [7]. This differential stability profile directly affects experimental reproducibility and compound integrity during storage and handling [8].

Biocontrol of Ralstonia solanacearum Wilt

Use Difficidin, not crude Bacillus fermentation extracts or other Bacillus polyketides (bacillaene, macrolactin, lipopeptides), for investigating anti-R. solanacearum mechanisms. Genetic evidence confirms that among the full complement of Bacillus secondary metabolites, only Difficidin exhibits meaningful antibacterial activity against this economically important plant pathogen, while co-produced compounds show no detectable activity [7]. Crude extracts containing these inactive compounds will confound mechanism-of-action studies and provide inconsistent bioactivity results [8].

Dissolved Oxygen-Controlled Fermentation

When developing fermentation protocols for Difficidin production, maintain dissolved oxygen tension (DOT) at ≥20% air saturation to prevent sharp declines in volumetric productivity. This process control parameter is uniquely critical for Difficidin biosynthesis; oxydifficidin production is DOT-independent and can be produced under broader oxygen conditions [7]. For procurement decisions, this differential oxygen sensitivity implies that Difficidin lots from poorly controlled fermentations may exhibit reduced purity or yield, necessitating vendor verification of DOT-controlled production processes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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